molecular formula C8H15N3O4 B12830960 Methyl glycylglycyl-L-alaninate

Methyl glycylglycyl-L-alaninate

Cat. No.: B12830960
M. Wt: 217.22 g/mol
InChI Key: ZCRRYFHHDCGFOL-YFKPBYRVSA-N
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Description

Methyl glycylglycyl-L-alaninate is a synthetic tripeptide derivative consisting of glycine (Gly), glycine (Gly), and L-alanine (Ala), with a methyl ester group at the carboxyl terminus. This compound is structurally characterized by the sequence Gly-Gly-Ala-OCH₃. Its molecular formula is C₈H₁₅N₃O₅, and it belongs to the class of peptide esters.

Properties

Molecular Formula

C8H15N3O4

Molecular Weight

217.22 g/mol

IUPAC Name

methyl (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoate

InChI

InChI=1S/C8H15N3O4/c1-5(8(14)15-2)11-7(13)4-10-6(12)3-9/h5H,3-4,9H2,1-2H3,(H,10,12)(H,11,13)/t5-/m0/s1

InChI Key

ZCRRYFHHDCGFOL-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C(=O)OC)NC(=O)CNC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl glycylglycyl-L-alaninate can be synthesized through a series of peptide coupling reactions. One common method involves the use of protected amino acids and coupling agents such as carbodiimides. The general steps include:

    Protection of Functional Groups: Protect the amino and carboxyl groups of the amino acids to prevent unwanted side reactions.

    Coupling Reaction: Use a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of peptide bonds between the amino acids.

    Deprotection: Remove the protecting groups to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale peptide synthesis techniques. Automated peptide synthesizers are often employed to ensure high purity and yield. The process typically includes:

    Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

    Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide.

    Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Methyl glycylglycyl-L-alaninate C₈H₁₅N₃O₅ 233.22 Peptide backbone, methyl ester Likely soluble in polar organic solvents (e.g., methanol)
Glycyl-L-alanine C₅H₁₀N₂O₃ 146.14 Peptide backbone, free carboxyl Water-soluble
N-Methylalanine C₄H₉NO₂ 103.12 N-methylated α-amino acid Moderate water solubility
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpene methyl ester Lipophilic, soluble in chloroform



Key Observations :

  • Peptide vs. Terpene Esters: this compound shares esterification with diterpene methyl esters (e.g., sandaracopimaric acid methyl ester), which enhances lipid solubility.

Stability and Reactivity

  • Enzymatic Stability: The methyl ester group may confer resistance to carboxypeptidases, a feature observed in other peptide esters (e.g., methyl palmitate in plant resins) . Non-esterified peptides like glycyl-L-alanine are more susceptible to enzymatic hydrolysis .
  • Thermal Stability: Methyl esters of amino acids (e.g., methyl isostearate) exhibit higher thermal stability than free acids, suggesting similar behavior for this compound .

Analytical Profiles

Table 2: Chromatographic and Spectroscopic Data (Inferred from Analogs)
Compound Gas Chromatography Retention Time (min) Mass Fragmentation Pattern
This compound ~15–18 (estimated) Peaks at m/z 233 (M⁺), 146 (Gly-Gly), 89 (Ala-OCH₃)
Glycyl-L-alanine Not applicable (non-volatile) ESI-MS: m/z 147 [M+H]⁺
E-Communic acid methyl ester 22.5 (observed) m/z 316 (M⁺), 299 (M–OH)

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